

NMS-P715: A Technical Overview of Target Selectivity and Kinase Profile

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Compound of Interest

Compound Name: NMS-P715

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NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).^{[1][2][3]} MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial mitotic mechanism that ensures proper chromosome segregation.^{[1][4]} Aberrant overexpression of MPS1 has been observed in a wide range of human tumors, making it a compelling target for cancer therapy.^{[1][4]} This technical guide provides an in-depth overview of the target selectivity and kinase profile of **NMS-P715**, along with detailed experimental methodologies for key assays.

Target Selectivity and Kinase Profile

NMS-P715 demonstrates high selectivity for MPS1 kinase.^{[5][6]} Biochemical assays have shown that it is a potent ATP-competitive inhibitor of MPS1.^{[4][6]} The inhibitory activity of **NMS-P715** has been profiled against a broad panel of kinases, revealing a highly selective inhibition profile.

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **NMS-P715** against a panel of kinases.

Kinase Target	IC50 (nM)
MPS1 (TTK)	182[5][6]
CK2	5,700[5]
MELK	6,010[5]
NEK6	6,020[5]

Table 1: In vitro kinase inhibition profile of **NMS-P715**. Data compiled from publicly available sources.[5]

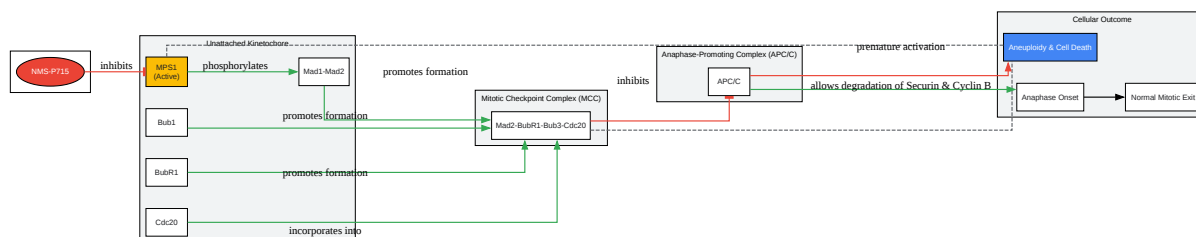
As indicated in the table, **NMS-P715** is significantly more potent against MPS1 compared to other kinases, with IC50 values for off-target kinases being in the micromolar range.[5] In a broader screening against 60 kinases, no other kinases were inhibited with an IC50 value below 5 μ M.[5][7]

Cellular Activity

In cellular assays, **NMS-P715** effectively overrides the Spindle Assembly Checkpoint with an EC50 of 65 nM.[5][6] This leads to an acceleration of mitosis, chromosomal mis-segregation, massive aneuploidy, and ultimately, apoptotic cell death in cancer cell lines.[1][4][7]

Signaling Pathway

NMS-P715's primary mechanism of action is the disruption of the Spindle Assembly Checkpoint (SAC) through the inhibition of MPS1 kinase. The SAC is a complex signaling pathway that ensures the fidelity of chromosome segregation during mitosis.



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Caption: **NMS-P715** inhibits MPS1, disrupting the SAC signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize **NMS-P715**.

Biochemical Kinase Assay

This assay determines the in vitro potency of a compound against a specific kinase.

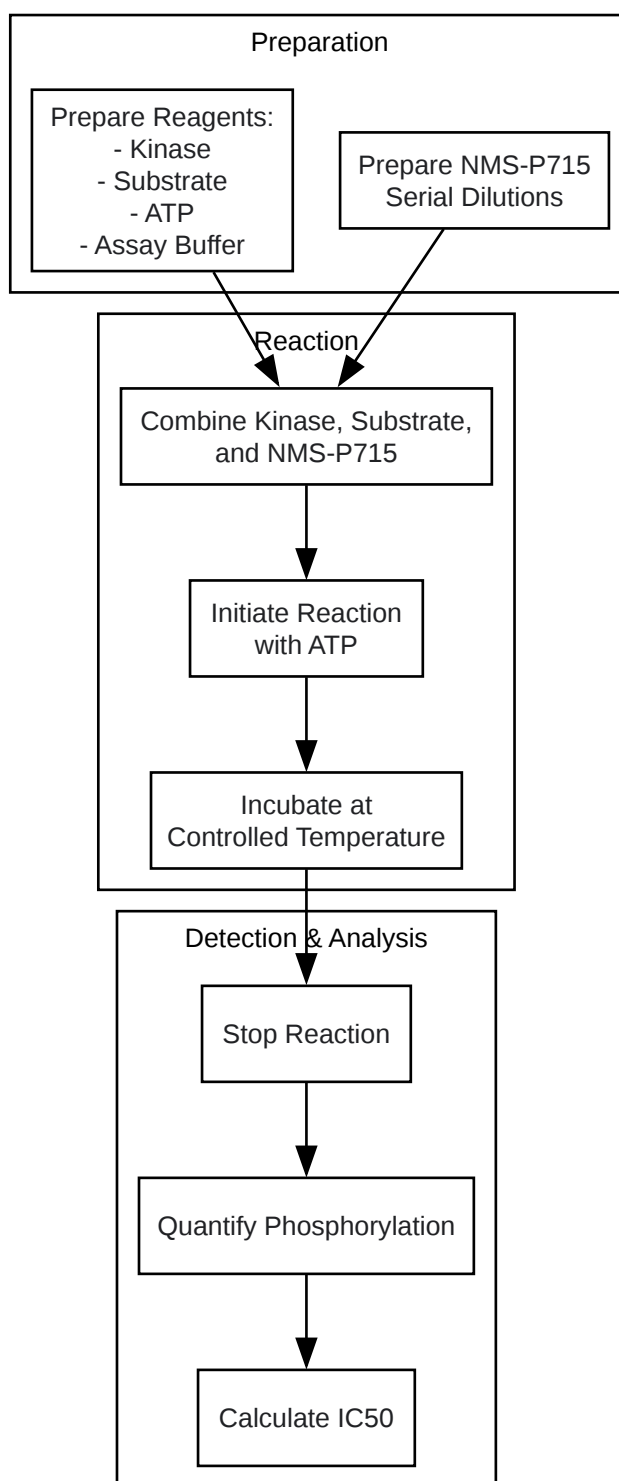
Objective: To measure the IC₅₀ value of **NMS-P715** against MPS1 and other kinases.

General Procedure:

- Reagents and Buffers: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 2.5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 3 μM NaVO₃, 2 mM β-glycerophosphate, 0.2 mg/mL BSA),

recombinant kinase, substrate peptide (e.g., P38- β tide for MPS1), and ATP (radiolabeled or for use with a detection antibody).[6]

- **Compound Dilution:** Prepare a serial dilution of **NMS-P715** in DMSO.
- **Kinase Reaction:** In a microplate, combine the kinase, substrate, and **NMS-P715** at various concentrations. Initiate the reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at a controlled temperature for a specific time to allow for substrate phosphorylation.
- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
 - **Radiometric Assay:** Using ^{33}P - γ -ATP and measuring the incorporation of the radioactive phosphate into the substrate, often captured on a phosphocellulose membrane.[6]
 - **ELISA-based Assay:** Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
 - **Luminescence-based Assay:** Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the **NMS-P715** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: General workflow for a biochemical kinase inhibition assay.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of a cell line over time.

Objective: To determine the anti-proliferative activity of **NMS-P715** on cancer cell lines.

General Procedure:

- **Cell Seeding:** Plate cells in a multi-well plate (e.g., 96- or 384-well) at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **NMS-P715**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Measurement:** Assess cell viability using a suitable reagent, such as:
 - **MTS/MTT Assay:** Measures the metabolic activity of viable cells.
 - **CellTiter-Glo® Luminescent Cell Viability Assay:** Measures the amount of ATP, which is proportional to the number of viable cells.^[6]
 - **Crystal Violet Staining:** Stains the DNA of adherent cells.
- **Data Analysis:** Normalize the viability data to the vehicle control. Plot the percentage of cell growth inhibition against the logarithm of the **NMS-P715** concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

Objective: To evaluate the effect of **NMS-P715** on cell cycle progression.

General Procedure:

- **Cell Treatment:** Treat cells with **NMS-P715** or a vehicle control for a specific duration.

- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
- Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[8]
- Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
- Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.

This guide provides a foundational understanding of the target selectivity, kinase profile, and key experimental methodologies associated with the MPS1 inhibitor **NMS-P715**. For further details, consulting the primary literature is recommended.

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